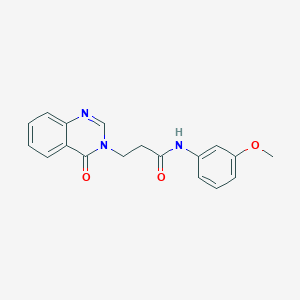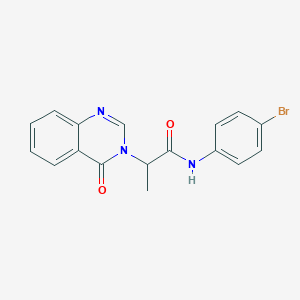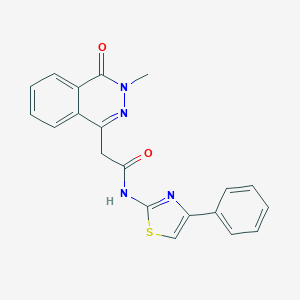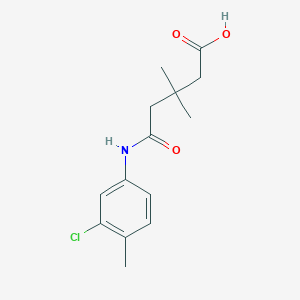
N,N-diethylquinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylquinoline-8-sulfonamide, also known as DEQS, is a chemical compound that has been widely used in scientific research due to its unique properties. DEQS is a sulfonamide derivative of quinoline that has a wide range of applications in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
N,N-diethylquinoline-8-sulfonamide has been used extensively in scientific research due to its ability to inhibit certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. N,N-diethylquinoline-8-sulfonamide has also been used to inhibit the activity of protein kinase CK2, which is involved in cell growth and differentiation. Additionally, N,N-diethylquinoline-8-sulfonamide has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N,N-diethylquinoline-8-sulfonamide involves the inhibition of certain enzymes and proteins. N,N-diethylquinoline-8-sulfonamide binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. For example, N,N-diethylquinoline-8-sulfonamide binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
N,N-diethylquinoline-8-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of lactate in the blood, which is a marker of anaerobic metabolism. N,N-diethylquinoline-8-sulfonamide has also been shown to reduce the levels of glutamate in the brain, which is a neurotransmitter that plays a role in learning and memory. Additionally, N,N-diethylquinoline-8-sulfonamide has been shown to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethylquinoline-8-sulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that can be easily synthesized. It is also stable under a variety of conditions, making it easy to handle and store. However, there are also limitations to its use. N,N-diethylquinoline-8-sulfonamide has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, N,N-diethylquinoline-8-sulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N,N-diethylquinoline-8-sulfonamide. One potential area of research is the development of N,N-diethylquinoline-8-sulfonamide-based drugs for the treatment of cancer. N,N-diethylquinoline-8-sulfonamide has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another potential area of research is the development of N,N-diethylquinoline-8-sulfonamide-based drugs for the treatment of neurological disorders. N,N-diethylquinoline-8-sulfonamide has been shown to reduce the levels of glutamate in the brain, which is a neurotransmitter that is involved in several neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of N,N-diethylquinoline-8-sulfonamide as a treatment for these disorders.
Conclusion:
In conclusion, N,N-diethylquinoline-8-sulfonamide, or N,N-diethylquinoline-8-sulfonamide, is a chemical compound that has a wide range of applications in scientific research. It can be synthesized using a variety of methods and has been shown to inhibit certain enzymes and proteins. N,N-diethylquinoline-8-sulfonamide has several advantages for use in lab experiments, but also has limitations. There are several future directions for research involving N,N-diethylquinoline-8-sulfonamide, including the development of N,N-diethylquinoline-8-sulfonamide-based drugs for the treatment of cancer and neurological disorders.
Métodos De Síntesis
N,N-diethylquinoline-8-sulfonamide can be synthesized using a variety of methods, including the reaction of quinoline with diethylamine and sulfuric acid. The reaction results in the formation of the N,N-diethylquinoline-8-sulfonamide compound, which can be purified using column chromatography. Another method involves the reaction of quinoline with diethylamine and chlorosulfonic acid, followed by hydrolysis with sodium hydroxide to yield N,N-diethylquinoline-8-sulfonamide.
Propiedades
Fórmula molecular |
C13H16N2O2S |
|---|---|
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
N,N-diethylquinoline-8-sulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-15(4-2)18(16,17)12-9-5-7-11-8-6-10-14-13(11)12/h5-10H,3-4H2,1-2H3 |
Clave InChI |
VFJUVABHJDLTHZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)

![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
